molecular formula C12H13N3O4 B2385670 2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1334369-67-3

2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2385670
CAS No.: 1334369-67-3
M. Wt: 263.253
InChI Key: YTBHKKHWKVTGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound with a complex structure that includes an oxadiazole ring, a phenoxymethyl group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and methoxyacetamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, and the methoxyacetamide group can be added via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce various reduced forms of the oxadiazole ring.

Scientific Research Applications

2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-methoxyphenyl)acetamide
  • 2-methoxy-N-(2-methoxyphenyl)acetamide
  • 2-methoxy-N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. The combination of the phenoxymethyl and methoxyacetamide groups further distinguishes it from similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-17-7-10(16)13-12-15-14-11(19-12)8-18-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBHKKHWKVTGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.